2-Pyridinecarboxaldehyde
Overview
Description
2-Pyridinecarboxaldehyde, also known as picolinaldehyde or pyridine-2-aldehyde, is an organic compound with the molecular formula C6H5NO and a molecular weight of 107.11 g/mol. It is a colorless liquid with a pungent odor and is soluble in water. This compound is part of the aldehyde family and is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pyridinecarboxaldehyde can be synthesized through several methods, including the oxidation of 2-methylpyridine (2-picoline) using oxidizing agents such as chromyl chloride (CrO2Cl2) or manganese dioxide (MnO2). Another method involves the dehydrogenation of 2-ethylpyridine using a catalyst like platinum or palladium.
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic oxidation of 2-picoline in the presence of air and a suitable catalyst, such as vanadium pentoxide (V2O5). This process is carried out in a reactor at elevated temperatures and pressures to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 2-Pyridinecarboxaldehyde undergoes various types of chemical reactions, including oxidation, reduction, substitution, and condensation reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Condensation: Schiff base formation with primary amines is a common condensation reaction.
Major Products Formed:
Oxidation: Pyridine-2,3-dicarboxaldehyde
Reduction: 2-Pyridinecarbinol
Substitution: 2-Bromopyridine-5-carboxaldehyde
Condensation: Schiff bases (e.g., N-phenyl-2-pyridinecarboxaldimine)
Scientific Research Applications
2-Pyridinecarboxaldehyde is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. In chemistry, it serves as a building block for the synthesis of various heterocyclic compounds. In biology, it is used as a probe for studying enzyme mechanisms and as a precursor for bioactive molecules. In medicine, it is utilized in the development of drugs targeting various diseases. In industry, it is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-Pyridinecarboxaldehyde exerts its effects depends on the specific reaction or application. For example, in the formation of Schiff bases, the aldehyde group reacts with a primary amine to form an imine linkage, which can further undergo various transformations. The molecular targets and pathways involved vary depending on the biological or chemical context.
Comparison with Similar Compounds
2-Pyridinecarboxaldehyde is one of three isomeric pyridinaldehydes, with the other two being pyridine-3-carboxaldehyde and pyridine-4-carboxaldehyde. While all three compounds share similar reactivity due to the presence of the aldehyde group, their positions on the pyridine ring result in different chemical and biological properties. For example, pyridine-3-carboxaldehyde is more reactive in electrophilic aromatic substitution reactions, while pyridine-4-carboxaldehyde is less reactive due to steric hindrance.
Properties
IUPAC Name |
pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c8-5-6-3-1-2-4-7-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDSSGBPEUDDEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061522 | |
Record name | 2-Pyridinecarboxaldehyde | |
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Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Alfa Aesar MSDS] | |
Record name | Pyridine-2-carbaldehyde | |
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Vapor Pressure |
0.56 [mmHg] | |
Record name | Pyridine-2-carbaldehyde | |
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CAS No. |
1121-60-4, 26445-06-7 | |
Record name | 2-Pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
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Record name | Pyridine-2-carbaldehyde | |
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Record name | Pyridinecarboxaldehyde | |
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Record name | Picolinaldehyde | |
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Record name | 2-Pyridinecarboxaldehyde | |
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Record name | 2-Pyridinecarboxaldehyde | |
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Record name | Pyridine-2-carbaldehyde | |
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Record name | PYRIDINE-2-CARBALDEHYDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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